"Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate" structure elucidation
"Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal logic behind the analytical choices, presenting a self-validating framework where each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural assignment. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities and its role as a versatile pharmacophore in drug design.[1][2] A precise and confident structural determination is, therefore, the foundational prerequisite for any meaningful downstream research, from establishing structure-activity relationships (SAR) to preclinical development.[1]
The Synthetic Pathway: A Logical Starting Point
Before any analysis can begin, we must consider the molecule's origin. The structure of a compound is intrinsically linked to its synthesis. A common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an N-acyl-amidoxime, which is typically formed by reacting an amidoxime with a suitable acylating agent.[3] For the title compound, a logical synthesis would involve the reaction of Pyridine-4-carboxamidoxime with an activated form of ethyl oxalate, such as Ethyl chlorooxoacetate (ethyl oxalyl chloride) . This reaction proceeds via a condensation and subsequent dehydration/cyclization to yield the stable 1,2,4-oxadiazole ring.
Understanding this pathway provides the initial hypothesis for the molecular structure, which we will then systematically confirm through rigorous spectroscopic analysis.
Caption: Plausible synthesis of the target compound.
The Elucidation Workflow: An Integrated Analytical Approach
The confirmation of a chemical structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. Mass spectrometry gives us the molecular formula, Infrared spectroscopy identifies the functional groups, and Nuclear Magnetic Resonance spectroscopy maps out the precise atomic connectivity. The strength of this approach lies in its self-validating nature; the data from each technique must be consistent with the others to arrive at a final, confirmed structure.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Deep Dive: Deconstructing the Molecule
Here, we detail the expected outcomes from each core analytical technique, grounded in established principles of spectroscopy.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Core Directive: To determine the exact molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Expected Data: The molecular formula for Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is C₁₀H₉N₃O₃ . This gives a monoisotopic mass of 219.064 g/mol .[4][5] In a typical ESI-MS experiment, we would expect to observe the protonated molecular ion [M+H]⁺.
Fragmentation Analysis: The power of MS extends to fragmentation, which provides structural clues. Under electron impact, 1,2,4-oxadiazoles are known to undergo characteristic ring-cleavage patterns.[6][7] Key expected fragmentation pathways for this molecule would include:
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Loss of the ethoxy radical (•OCH₂CH₃) from the ester.
-
Loss of an ethanol molecule (CH₃CH₂OH).[8]
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Cleavage of the oxadiazole ring, leading to fragments corresponding to the pyridine nitrile cation and other characteristic ions.
-
Loss of carbon monoxide (CO).[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolution will allow for the determination of the exact mass to four or five decimal places, enabling unambiguous confirmation of the elemental composition.
Table 1: Predicted HRMS Data and Key Fragments
| m/z (Predicted) | Adduct/Fragment | Formula | Rationale |
| 220.0717 | [M+H]⁺ | C₁₀H₁₀N₃O₃⁺ | Protonated molecular ion |
| 242.0536 | [M+Na]⁺ | C₁₀H₉N₃O₃Na⁺ | Sodium adduct[4] |
| 192.0764 | [M-C₂H₅+H]⁺ | C₈H₆N₃O₃⁺ | Loss of ethyl group |
| 174.0659 | [M-OC₂H₅]⁺ | C₈H₅N₃O₂⁺ | Loss of ethoxy radical |
| 146.0713 | [M-COOC₂H₅]⁺ | C₇H₅N₃⁺ | Loss of ethyl carboxylate group |
| 105.0447 | [C₆H₄N₂]⁺ | C₆H₅N₂⁺ | Pyridine nitrile fragment from ring cleavage |
Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding
Core Directive: To identify the characteristic functional groups within the molecule. IR spectroscopy is highly effective for detecting carbonyl groups, double bonds (C=N), and the specific types of C-H bonds present.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) | Confirms the presence of the pyridine ring. |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Confirms the presence of the ethyl group. |
| ~1745 | C=O Stretch | Ester | Strong, sharp absorption characteristic of an ester carbonyl.[11] |
| ~1640-1590 | C=N Stretch | Oxadiazole & Pyridine | Confirms the presence of the heterocyclic rings. |
| ~1250 | C-O Stretch | Ester & Oxadiazole | Strong absorption associated with the C-O single bonds. |
The presence of a strong band around 1745 cm⁻¹ is a critical diagnostic peak, providing compelling evidence for the ethyl carboxylate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Blueprint
Core Directive: To provide the definitive carbon-hydrogen framework and connectivity of the molecule. ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D NMR experiments like COSY and HSQC can be performed to confirm H-H and C-H correlations, respectively.
¹H NMR Analysis: The Proton Environment
The proton NMR spectrum will be defined by two distinct regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the ethyl protons.
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Pyridine Ring: As a 4-substituted pyridine, the protons will form a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitrogen atom (H-2' and H-6') will be significantly deshielded and appear further downfield compared to the meta protons (H-3' and H-5').
-
Ethyl Group: The ethyl group will present as a classic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4). The triplet arises from coupling to the two neighboring methylene protons (n+1 = 2+1 = 3). The methylene protons are adjacent to the ester oxygen, causing them to be deshielded and appear further downfield.
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most deshielded signal, typically appearing around 160-165 ppm.
-
Heterocyclic Carbons: The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are also highly deshielded due to the electronegative nitrogen and oxygen atoms, appearing in the 165-180 ppm range.[12]
-
Pyridine Carbons: The four carbons of the pyridine ring will appear in the aromatic region (120-150 ppm).
-
Ethyl Carbons: The aliphatic carbons of the ethyl group will be the most shielded. The methylene carbon (-CH₂-) will be around 62 ppm due to its attachment to oxygen, while the terminal methyl carbon (-CH₃-) will be the furthest upfield, around 14 ppm.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Rationale |
| Pyridine H-2', H-6' | ~8.8 | Doublet | ~151.0 | Ortho to pyridine N, deshielded. |
| Pyridine H-3', H-5' | ~7.9 | Doublet | ~122.5 | Meta to pyridine N. |
| Ester -CH₂- | ~4.5 | Quartet | ~62.5 | Adjacent to ester oxygen, coupled to CH₃. |
| Ester -CH₃- | ~1.4 | Triplet | ~14.0 | Coupled to CH₂. |
| Pyridine C-4' | - | - | ~135.0 | Quaternary carbon attached to oxadiazole. |
| Oxadiazole C3 | - | - | ~168.0 | Part of the heterocyclic ring, attached to pyridine. |
| Oxadiazole C5 | - | - | ~175.0 | Part of the heterocyclic ring, attached to ester. |
| Ester C=O | - | - | ~161.0 | Carbonyl carbon. |
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is achieved through the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy.
-
MS confirms the molecular formula C₁₀H₉N₃O₃.
-
IR validates the presence of the key ester (C=O), pyridine (C=N), and oxadiazole (C=N, C-O) functional groups.
-
NMR provides the definitive map of the molecule, confirming the 4-substituted pyridine ring, the ethyl ester group, and their precise connectivity to the central 1,2,4-oxadiazole core.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Mobashery, S., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. Available from: [Link]
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Aday, B., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. ResearchGate. Available from: [Link]
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Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Retrieved from [Link]
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Pace, A., et al. (2010). Electrocyclic Ring-Opening of 1,2,4-Oxadiazole[4,5- a ]piridinium Chloride: a New Route to 1,2,4-Oxadiazole Dienamino Compounds. Chemistry - A European Journal. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]
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Kök, T. R. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available from: [Link]
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PubChemLite. (n.d.). Ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate. Retrieved from [Link]
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Holla, B. S., et al. (2003). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. Available from: [Link]
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